molecular formula C11H17N5OS B2375514 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole CAS No. 1014096-13-9

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole

Cat. No.: B2375514
CAS No.: 1014096-13-9
M. Wt: 267.35
InChI Key: OVJZGCDJMBUQHH-UHFFFAOYSA-N
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Description

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole is a heterocyclic compound that features a pyrazole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole ring can participate in reduction reactions, leading to the formation of dihydro derivatives.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Agrochemicals: The compound is explored for its use as a fungicide, herbicide, or insecticide, leveraging its ability to disrupt biological processes in pests.

    Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole
  • 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
  • 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(ethylthio)-4H-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propylthio group, in particular, can affect its lipophilicity and ability to interact with biological membranes, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propylsulfanyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5OS/c1-5-6-18-11-13-12-9(16(11)3)8-7-15(2)14-10(8)17-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJZGCDJMBUQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C)C2=CN(N=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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